molecular formula C17H21N3O2 B2534802 (3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone CAS No. 1093657-24-9

(3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone

Cat. No.: B2534802
CAS No.: 1093657-24-9
M. Wt: 299.374
InChI Key: FJPRRIHKQCFGJJ-UHFFFAOYSA-N
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Description

(3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone is a synthetic organic compound that features a pyrazole ring substituted with an ethoxyphenyl group and a piperidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxyphenyl or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Similar Compounds

    (4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone: A closely related compound with similar structural features.

    (4-Methoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone: Another analog with a methoxy group instead of an ethoxy group.

    (4-Chlorophenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone: A compound with a chloro substituent on the phenyl ring.

Uniqueness

(3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethoxy group can influence the compound’s lipophilicity, electronic properties, and overall pharmacokinetic profile .

Properties

IUPAC Name

[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-2-22-14-8-6-13(7-9-14)15-12-16(19-18-15)17(21)20-10-4-3-5-11-20/h6-9,12H,2-5,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPRRIHKQCFGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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